molecular formula C18H15NO5 B7842858 3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid

3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid

Cat. No.: B7842858
M. Wt: 325.3 g/mol
InChI Key: WTYHJVRWDIGCCZ-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid is a complex organic compound that features a benzodioxole ring fused with an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the benzodioxole ring, followed by the construction of the isoquinoline moiety. Key steps may include:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde.

    Isoquinoline Synthesis: The Pictet-Spengler reaction is often employed, where an aldehyde reacts with an amine to form the isoquinoline core.

    Final Coupling: The benzodioxole and isoquinoline intermediates are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with tubulin or other cellular proteins, disrupting normal cell function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-methyl-1,2,3,4-tetrahydroisoquinoline
  • 1-(1,3-Benzodioxol-5-yl)-3-methyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness

3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid is unique due to its specific substitution pattern and the presence of both a benzodioxole and an isoquinoline moiety. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-19-16(10-6-7-13-14(8-10)24-9-23-13)15(18(21)22)11-4-2-3-5-12(11)17(19)20/h2-8,15-16H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYHJVRWDIGCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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